molecular formula C21H22ClN5O2S B4065193 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide

Cat. No. B4065193
M. Wt: 444.0 g/mol
InChI Key: JZCKTCWOPMXDPR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetylamino group, a phenyl group, a triazole ring, a thioether linkage, and a chlorophenyl group. These groups could potentially contribute to the reactivity and properties of the compound .


Molecular Structure Analysis

The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, could contribute to the stability of the compound. The phenyl rings could participate in π-π stacking interactions, which could influence the compound’s behavior in a biological context .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions depending on the conditions. For example, the acetylamino group could be hydrolyzed under acidic or basic conditions to yield an amine and an acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Cyclization

Compounds structurally related to the specified chemical have been synthesized through different methods, including copper catalytic anionarylation and cyclization processes. These methods have led to the creation of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. Such compounds have been tested for their antimicrobial properties, showcasing their potential in creating new antimicrobial agents (Baranovskyi et al., 2018).

Antimicrobial and Antifungal Applications

Research has demonstrated that derivatives of structurally similar compounds exhibit significant antimicrobial and antifungal activities. This highlights their potential utility in the development of new treatments for infectious diseases. The synthesis of formazans from Mannich base derivatives, for example, has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).

Anticancer Potential

Certain derivatives have been investigated for their anticancer properties, emphasizing the role of thiazole and 1,3,4-thiadiazole derivatives in cancer research. These compounds have been evaluated for their efficacy against specific cancer cell lines, indicating the potential for developing novel anticancer therapies (Gomha et al., 2017).

Chemical Properties and Reactions

The study of the regiospecific electrophilic substitution and the synthesis of related compounds has provided insights into their chemical properties and reactions. These findings contribute to the broader understanding of how such compounds can be manipulated and used in various scientific applications, from the synthesis of novel compounds to the exploration of their potential biological activities (Smith et al., 1995).

Future Directions

Future research could focus on elucidating the compound’s properties and potential applications. This could involve studying its reactivity, investigating its potential biological activities, and optimizing its synthesis .

properties

IUPAC Name

2-[[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-4-18(20(29)24-17-11-7-15(22)8-12-17)30-21-26-25-19(27(21)3)14-5-9-16(10-6-14)23-13(2)28/h5-12,18H,4H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCKTCWOPMXDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide
Reactant of Route 4
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide

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